2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

Description

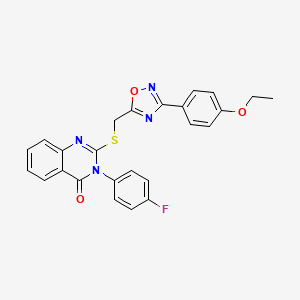

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one (CAS: 1647254-53-2) is a heterocyclic compound featuring a quinazolin-4-one core fused with a 1,2,4-oxadiazole ring via a methylthio linker. Its molecular formula is C25H19FN4O3S, with a molecular weight of 474.5 g/mol. The structure includes a 4-ethoxyphenyl group on the oxadiazole ring and a 4-fluorophenyl substituent on the quinazolinone nitrogen (). The compound’s SMILES notation (CCOc1ccc(-c2noc(CSc3nc4ccccc4c(=O)n3-c3ccc(F)cc3)n2)cc1) highlights its complex architecture, which combines electron-withdrawing (fluorine) and electron-donating (ethoxy) groups.

Properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O3S/c1-2-32-19-13-7-16(8-14-19)23-28-22(33-29-23)15-34-25-27-21-6-4-3-5-20(21)24(31)30(25)18-11-9-17(26)10-12-18/h3-14H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIARUJAELRJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one represents a novel hybrid structure combining elements of quinazolinone and oxadiazole. This structure is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer therapies. The biological activity of this compound can be analyzed through its antiproliferative effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of the target compound involves multiple steps, typically starting from commercially available precursors. The structural integrity is confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). The incorporation of the oxadiazole moiety is crucial for enhancing the biological activity by potentially improving solubility and bioavailability.

Antiproliferative Effects

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against a variety of cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) and breast cancer cell lines. In one study, a related quinazolinone derivative exhibited an IC50 value of approximately 10 µM against the MCF-7 breast cancer cell line, highlighting the potential efficacy of this class of compounds in cancer treatment .

Table 1: Antiproliferative Activity of Quinazolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| BIQO-19 | NSCLC | ~10 |

| IX | Various | 1.16 |

The biological activity of quinazolinone derivatives often involves multiple mechanisms:

- Inhibition of Kinases : Many quinazolinones act as inhibitors of receptor tyrosine kinases such as EGFR and BRAF, crucial in tumor progression .

- Induction of Apoptosis : Studies have shown that certain derivatives can enhance the levels of active caspases (caspase-3, -8, -9), promoting apoptosis in cancer cells .

Figure 1: Mechanism of Action

The compound induces apoptosis via caspase activation and inhibits key signaling pathways involved in cell proliferation.

Case Studies

- Anticancer Activity : A series of studies have reported on the effectiveness of quinazolinone derivatives against various cancers. For example, one study highlighted a derivative with a GI50 value comparable to Doxorubicin, indicating its potential as an effective anticancer agent .

- Antimicrobial Properties : In addition to anticancer activity, quinazolinone derivatives have demonstrated antibacterial effects against strains like Staphylococcus aureus and Candida albicans. Compounds were shown to have inhibition zones exceeding those of standard antibiotics .

Comparative Analysis

The hybridization approach employed in synthesizing compounds like our target compound has been shown to enhance biological activity compared to non-hybridized counterparts. For instance, modifications at specific positions on the quinazolinone scaffold significantly influence the overall potency and selectivity against different cancer types .

Table 2: Comparative Efficacy of Quinazolinone Derivatives

| Compound Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Non-hybridized | Moderate | Low |

| Hybridized (e.g., Target Compound) | High | Moderate |

Comparison with Similar Compounds

3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)quinazolin-4(3H)-one Derivatives

2-(4-Amino-5-((4-fluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9g)

- Structure : Features a triazole-thioether linker instead of oxadiazole.

- Activity : Exhibited antiproliferative activity (IC50: 1.2 µM against HeLa cells) ().

- Comparison : The oxadiazole ring in the target compound could improve metabolic stability over triazole analogues due to reduced susceptibility to enzymatic degradation .

Heterocyclic Analogues with Modified Cores

4-Amino-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol Derivatives

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

- Structure : Incorporates a thiazole ring and thiophene group.

- Activity : Showed antitubercular activity (MIC: 0.5 µg/mL against Mycobacterium tuberculosis) ().

- Comparison : The oxadiazole-thioether motif in the target compound could provide distinct electronic effects compared to thiazole derivatives, influencing target binding specificity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Key Research Findings and Implications

- Substituent Effects : The 4-fluorophenyl group in the target compound is a common pharmacophore in antimicrobial and anticancer agents, as seen in analogues like 9g ().

- Heterocyclic Stability : Oxadiazoles are less prone to oxidation than thioether-linked triazoles, suggesting improved pharmacokinetics for the target compound .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazole-thiol derivatives (e.g., cesium carbonate-mediated thiolate formation) (), though its oxadiazole component may require specialized cyclization conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.